Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-11(18)9-10(12(13,14)15)16-8-6-4-5-7(2)17(8)9/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTXWNXBNOSFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminopyridine and ethyl 2-bromoacetate.
Cyclization Reaction: The key step involves the cyclization of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the imidazo[1,2-a]pyridine core.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide (CF3I) under basic conditions.
Final Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Biological Activities
Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been studied for various biological activities, including:
Antimicrobial Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit notable antimicrobial properties. A study demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, showed effective inhibition against several bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis and cell wall integrity .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds derived from imidazo[1,2-a]pyridine were tested against human prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. The results indicated that certain derivatives possess significant growth inhibition capabilities .
Insecticidal Properties
In the realm of agriculture, this compound has shown promise as an insecticide. Its efficacy against pests such as Spodoptera frugiperda and Mythimna separata was evaluated in laboratory settings. The compound demonstrated moderate insecticidal activity compared to established insecticides like chlorantraniliprole .
Case Study 1: Anticancer Activity Evaluation
A recent study focused on the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The MTT assay was employed to determine cell viability across different concentrations. Results indicated that this compound inhibited cell proliferation in a dose-dependent manner, particularly against prostate cancer cells .
Case Study 2: Insecticidal Testing
In another investigation, the insecticidal activity of this compound was assessed against common agricultural pests. The study utilized a bioassay method to evaluate mortality rates at varying concentrations. The compound exhibited promising results with mortality rates significantly higher than those observed in untreated controls .
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the ester group can be hydrolyzed to release the active form of the molecule.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Position : The -CF₃ group at position 2 (target compound) enhances electronic effects compared to analogs with -CF₃ at position 8 (e.g., brominated derivatives in ) .
- Methyl vs. Halogen Substitution : Methyl groups (e.g., at position 5 in the target compound) improve steric shielding but reduce reactivity compared to bromine () .
Physicochemical Properties
Biological Activity
Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 334711-69-2) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and research findings regarding its pharmacological properties.
Synthesis
This compound can be synthesized through various methods involving the reaction of trifluoromethyl-substituted pyridines with carboxylic acid derivatives. The yield and conditions for these reactions vary significantly based on the synthetic route employed.
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its anti-microbial and anti-cancer properties.
Anti-Tuberculosis Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in combating tuberculosis. For instance, compounds structurally related to this compound have shown promising results against Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MIC) ranging from 0.10 to 0.19 μM . These compounds demonstrated effectiveness against multidrug-resistant (MDR) strains as well.
Antimicrobial Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial and antifungal activities. A study assessing various derivatives found that modifications to the imidazopyridine structure could enhance antimicrobial efficacy . The compound's mechanism of action is believed to involve inhibition of critical bacterial enzymes.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro tests revealed that it could induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . The structural features contributing to this activity include the trifluoromethyl group, which is known to enhance lipophilicity and cellular uptake.
Case Studies and Research Findings
Q & A
Q. Optimization Strategies
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the C-3 position .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
- pH Control : Maintain pH ~8 during neutralization to prevent ester hydrolysis .
What spectroscopic and crystallographic techniques are used to characterize this compound?
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the trifluoromethyl group shows a distinct singlet at ~δ 120–125 ppm in ¹³C NMR .
- X-ray Crystallography : Reveals planar imidazo[1,2-a]pyridine rings (mean deviation <0.003 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) critical for crystal packing .
- IR Spectroscopy : Key peaks include C=O (1722–1730 cm⁻¹) and C–F (1120–1150 cm⁻¹) stretches .
Q. Advanced Applications
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C for imidazo[1,2-a]pyridine derivatives .
How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?
Q. Structure-Activity Relationships (SAR)
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the C-2 position, enhancing reactivity in nucleophilic substitutions .
- Biological Activity : Trifluoromethyl substitution improves metabolic stability and binding affinity to targets like hypoxia-inducible factor (HIF) prolyl hydroxylases, as seen in analogs with IC₅₀ values <1 µM .
Q. Advanced Mechanistic Insights
- Hydrophobic Interactions : The -CF₃ group facilitates van der Waals interactions in enzyme pockets (e.g., FXa inhibitors), as modeled via molecular docking .
What challenges arise in achieving regioselectivity during functionalization, and how are they addressed?
Synthetic Challenges
Competing reactions at the C-2, C-5, and C-7 positions can lead to mixtures. For example, Friedel-Crafts acylation at C-3 may produce byproducts if Lewis acid concentration is excessive .
Q. Methodological Solutions
- Directing Groups : Install temporary groups (e.g., esters) to steer electrophilic substitution .
- Microwave-Assisted Synthesis : Reduces reaction time (<1 hour) and improves regioselectivity in cyclization steps .
How can computational methods predict binding affinity and guide structural modifications?
Q. Advanced Computational Approaches
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., -CF₃) on HOMO-LUMO gaps, correlating with redox activity .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with acetylcholinesterase) to prioritize derivatives for synthesis .
Case Study
A DFT-optimized Co(II)/imidazo[1,2-a]pyridine complex predicted catecholase activity with 85% accuracy compared to experimental data .
How can researchers resolve discrepancies in reported biological activity data?
Q. Data Contradiction Analysis
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or enzyme sources (recombinant vs. native) may explain divergent IC₅₀ values.
- Structural Analogues : Compare with methyl- or phenyl-substituted analogs to isolate -CF₃ effects .
- Meta-Analysis : Pool data from standardized assays (e.g., NIH PubChem BioAssay) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
